molecular formula C21H17N3O B6053741 2-{[4-(4-methylphenyl)-1-phthalazinyl]amino}phenol

2-{[4-(4-methylphenyl)-1-phthalazinyl]amino}phenol

Cat. No.: B6053741
M. Wt: 327.4 g/mol
InChI Key: RBLFAVBMMGHRLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[4-(4-methylphenyl)-1-phthalazinyl]amino}phenol, also known as MPAP, is a synthetic compound that belongs to the class of phenylpiperazine derivatives. It was first synthesized in the 1990s by researchers at the University of Michigan as a potential treatment for depression and anxiety disorders. Since then, MPAP has been extensively studied for its various pharmacological properties and potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 2-{[4-(4-methylphenyl)-1-phthalazinyl]amino}phenol is not fully understood, but it is thought to involve the modulation of various neurotransmitter systems in the brain, including the serotonin and dopamine systems. This compound has been shown to bind to the serotonin transporter (SERT) and inhibit the reuptake of serotonin, leading to increased levels of serotonin in the brain. This is thought to contribute to the antidepressant and anxiolytic effects of this compound. This compound has also been shown to bind to the dopamine transporter (DAT) and inhibit the reuptake of dopamine, leading to increased levels of dopamine in the brain. This is thought to contribute to the neuroprotective effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in animal models and in vitro studies. Some of the key effects include:
1. Modulation of Neurotransmitter Systems: this compound has been shown to modulate the serotonin and dopamine systems in the brain, leading to increased levels of these neurotransmitters.
2. Inhibition of Oxidative Stress: this compound has been shown to inhibit oxidative stress in various cell and animal models of neurotoxicity and inflammation.
3. Inhibition of Inflammation: this compound has been shown to inhibit the production of pro-inflammatory cytokines and enzymes in various cell and animal models of inflammation.

Advantages and Limitations for Lab Experiments

2-{[4-(4-methylphenyl)-1-phthalazinyl]amino}phenol has several advantages and limitations for lab experiments. Some of the key advantages include:
1. High Potency: this compound is a highly potent compound, with an EC50 value of around 10 nM for the inhibition of SERT and DAT.
2. Selectivity: this compound is relatively selective for SERT and DAT, with minimal activity at other neurotransmitter transporters.
3. Stability: this compound is a stable compound that can be stored for long periods of time without significant degradation.
Some of the key limitations of this compound for lab experiments include:
1. Cost: this compound is a relatively expensive compound, which can limit its use in large-scale experiments.
2. Solubility: this compound is a relatively insoluble compound, which can limit its use in certain experimental systems.
3. Specificity: While this compound is relatively selective for SERT and DAT, it can still exhibit some off-target effects at higher concentrations.

Future Directions

There are several potential future directions for research on 2-{[4-(4-methylphenyl)-1-phthalazinyl]amino}phenol. Some of the key areas of interest include:
1. Clinical Trials: While this compound has shown promising results in animal models, it has yet to be tested in clinical trials for the treatment of depression and anxiety disorders.
2. Mechanistic Studies: Further studies are needed to fully elucidate the mechanism of action of this compound, including its effects on other neurotransmitter systems and signaling pathways.
3. Structural Studies: Structural studies of this compound and its interactions with SERT and DAT could provide valuable insights into its binding and selectivity.
4. Formulation Development: Development of more soluble and stable formulations of this compound could improve its utility in experimental systems.
5. Therapeutic Applications: this compound has shown potential for the treatment of various neurodegenerative disorders, including Parkinson's disease and Alzheimer's disease. Further studies are needed to explore these potential applications.

Synthesis Methods

The synthesis of 2-{[4-(4-methylphenyl)-1-phthalazinyl]amino}phenol involves a multi-step process that starts with the reaction of 4-methylphenylhydrazine with phthalic anhydride to form 4-(4-methylphenyl)-1-phthalazinone. This intermediate is then reacted with 2-aminophenol in the presence of a reducing agent to yield this compound. The overall yield of this process is around 30-40%, and the purity of the final product can be improved through recrystallization or chromatography.

Scientific Research Applications

2-{[4-(4-methylphenyl)-1-phthalazinyl]amino}phenol has been extensively studied for its various pharmacological properties and potential therapeutic applications. Some of the key areas of research include:
1. Antidepressant and Anxiolytic Effects: this compound has been shown to exhibit antidepressant and anxiolytic effects in animal models of depression and anxiety. These effects are thought to be mediated through the modulation of the serotonin and dopamine systems in the brain.
2. Neuroprotective Effects: this compound has been shown to protect against neurotoxicity induced by various agents, including methamphetamine, MDMA, and MPTP. These effects are thought to be mediated through the inhibition of oxidative stress and inflammation in the brain.
3. Anti-inflammatory Effects: this compound has been shown to exhibit anti-inflammatory effects in various cell and animal models of inflammation. These effects are thought to be mediated through the inhibition of pro-inflammatory cytokines and enzymes.

Properties

IUPAC Name

2-[[4-(4-methylphenyl)phthalazin-1-yl]amino]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O/c1-14-10-12-15(13-11-14)20-16-6-2-3-7-17(16)21(24-23-20)22-18-8-4-5-9-19(18)25/h2-13,25H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBLFAVBMMGHRLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.